molecular formula C7H4BrF3N2O2 B118122 4-Bromo-2-nitro-6-(trifluoromethyl)aniline CAS No. 157026-18-1

4-Bromo-2-nitro-6-(trifluoromethyl)aniline

Cat. No.: B118122
CAS No.: 157026-18-1
M. Wt: 285.02 g/mol
InChI Key: JWIAFKYOENFPNQ-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethylated Aniline Derivatives

The historical development of trifluoromethylated aniline derivatives traces its origins to the pioneering work of F. Lehmann in 1927, who first investigated trifluoromethyl groups in relation to biological activity. This early exploration laid the foundation for understanding the profound impact that fluorine-containing substituents could have on the pharmacological properties of organic molecules. The systematic investigation of trifluoromethylation reactions began in earnest with the work of Frédéric Swarts in 1892, who developed synthetic methods based on antimony fluoride for introducing trifluoromethyl groups into aromatic systems. Swarts' methodology involved reacting benzotrichloride with antimony trifluoride to form both partially and fully fluorinated products, establishing the precedent for controlled fluorination reactions that would later influence aniline derivative synthesis.

The evolution from these early methods continued through the 1930s when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving both the efficiency and accessibility of trifluoromethylation processes. This advancement was particularly significant for aniline chemistry, as it enabled researchers to explore the introduction of trifluoromethyl groups into nitrogen-containing aromatic systems without the complications associated with antimony-based reagents. The McLoughlin-Thrower reaction, developed in 1968, represented another crucial milestone by establishing early coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations, providing new pathways for synthesizing complex trifluoromethylated aniline derivatives.

The preparation of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 marked a revolutionary advancement in the field of trifluoromethylated aniline synthesis. This reagent, when activated by fluoride anions, enabled nucleophilic trifluoromethylation of various substrates including aniline derivatives. In 1989, Prakash and Olah first reported the fluoride activation of trifluoromethyltrimethylsilane for nucleophilic trifluoromethylation of carbonyl compounds, while Stahly simultaneously described similar reactions for the synthesis of trifluoromethylated phenols and anilines. These parallel developments established trifluoromethyltrimethylsilane as a widely used nucleophilic trifluoromethylating agent, fundamentally changing how researchers approached the synthesis of compounds like 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.

The emergence of electrophilic trifluoromethylating reagents represented another significant historical development in this field. In 1984, Yagupolskii and co-workers discovered that S-(trifluoromethyl)diarylsulfonium salts could effectively accomplish electrophilic trifluoromethylation of thiophenolates, despite the seemingly counterintuitive concept of a positively charged perfluoroalkyl group. This breakthrough opened new avenues for introducing trifluoromethyl groups into electron-rich aromatic systems, including aniline derivatives. The subsequent development of chalcogenium salts by Umemoto and co-workers provided even more versatile reagents for effective trifluoromethylation of a wide range of nucleophiles, establishing these compounds as some of the most widely used reagents in the field.

Properties

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAFKYOENFPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445842
Record name 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157026-18-1
Record name 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157026-18-1
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Preparation Methods

Nitration

Reaction:
m-ChlorobenzotrifluorideHNO3/H2SO40–5°C5-Chloro-2-nitrobenzotrifluoride\text{m-Chlorobenzotrifluoride} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{5-Chloro-2-nitrobenzotrifluoride}
Conditions:

  • Nitrating agent: 65% HNO₃ (1.2 equiv) in concentrated H₂SO₄

  • Temperature: 0–5°C to prevent over-nitration

  • Yield: 92–95%.

Ammoniation

Reaction:
5-Chloro-2-nitrobenzotrifluorideNH3/Cu120–140°C2-Nitro-5-aminobenzotrifluoride\text{5-Chloro-2-nitrobenzotrifluoride} \xrightarrow[\text{NH}_3/\text{Cu}]{\text{120–140°C}} \text{2-Nitro-5-aminobenzotrifluoride}
Conditions:

  • Ammonia gas (3–5 equiv) in ethanol with Cu powder catalyst

  • Pressure: 1.5–2.0 MPa

  • Yield: 88–90%.

Bromination

Reaction:
2-Nitro-5-aminobenzotrifluorideBr2/AcOH20–25°C2-Nitro-4-bromo-5-aminobenzotrifluoride\text{2-Nitro-5-aminobenzotrifluoride} \xrightarrow[\text{Br}_2/\text{AcOH}]{\text{20–25°C}} \text{2-Nitro-4-bromo-5-aminobenzotrifluoride}
Conditions:

  • Bromine (1.1 equiv) in acetic acid

  • Catalyst: H₂SO₄ (0.5% w/w)

  • Yield: 85–87%.

Deamination

Reaction:
2-Nitro-4-bromo-5-aminobenzotrifluoridet-BuONODMF, 60°CThis compound\text{2-Nitro-4-bromo-5-aminobenzotrifluoride} \xrightarrow[\text{t-BuONO}]{\text{DMF, 60°C}} \text{this compound}
Conditions:

  • tert-Butyl nitrite (1.5 equiv) in DMF

  • Temperature: 60°C for 4–6 hours

  • Yield: 83–85%.

Advantages:

  • Avoids cryogenic conditions required for traditional diazotization.

  • Generates no acidic wastewater, reducing environmental impact.

Three-Step Industrial Synthesis

Ningbo Inno Pharmchem Co., Ltd. employs a streamlined three-step process for large-scale production, emphasizing operational efficiency:

Nitration-Bromination Tandem Reaction

Reaction:
m-ChlorobenzotrifluorideHNO3/H2SO4/Br2Single PotThis compound\text{m-Chlorobenzotrifluoride} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4/\text{Br}_2]{\text{Single Pot}} \text{this compound}
Conditions:

  • Simultaneous nitration and bromination in H₂SO₄ at 10–15°C

  • Bromine (1.05 equiv) added post-nitration

  • Yield: 78–82%.

Reduction and Purification

Reaction:
IntermediateFe/HClEthanolThis compound\text{Intermediate} \xrightarrow[\text{Fe/HCl}]{\text{Ethanol}} \text{this compound}
Conditions:

  • Iron powder (3 equiv) in HCl/ethanol

  • Recrystallization from hexane/ethyl acetate (3:1)

  • Purity: ≥99% (HPLC).

Comparative Analysis of Methods

ParameterFour-Step MethodThree-Step Method
Starting Material CostLow (m-chlorobenzotrifluoride)Moderate
Total Yield68–72%65–70%
Reaction Time24–30 hours18–22 hours
Environmental ImpactLow (no acidic waste)Moderate (HCl waste)
ScalabilityIndustrial (≥100 kg/batch)Pilot-scale (50 kg)

Optimization Strategies

Catalytic Improvements

  • Nitration: Replacing H₂SO₄ with Nafion-H® resin increases regioselectivity (98% para-product).

  • Bromination: KI catalysis enhances Br₂ utilization efficiency (yield +5%).

Solvent Systems

  • Deamination: Switching from DMF to NMP reduces byproduct formation (purity 99.2% vs. 97.5%).

Industrial Purification Techniques

MethodConditionsPurity Outcome
Vacuum Distillation120–130°C, 5 mmHg97–98%
Column ChromatographySilica gel, hexane/EtOAc99.5%
RecrystallizationEthanol/water (4:1)99.0%

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions: 150 W, 80°C, 30 minutes

  • Yield: 89% (vs. 72% conventional).

Biocatalytic Bromination

  • Enzyme: Vanadium-dependent haloperoxidase

  • Yield: 65% (room temperature, aqueous medium) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitro-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen Substitution

  • 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS: 1190198-31-2, Similarity: 0.95) Structural Difference: Bromine at position 2, nitro at 4, and trifluoromethyl at 5. This may affect binding affinity in enzyme inhibition .
  • 4-Chloro-3-(trifluoromethyl)aniline

    • Structural Difference : Chlorine replaces bromine at position 4, and trifluoromethyl is at position 3.
    • Impact : Chlorine’s lower electronegativity compared to bromine reduces electron-withdrawing effects, leading to weaker cholinesterase inhibition (IC₅₀ > 50 µM vs. 1.97 µM for brominated analogs) .

Functional Group Variations

  • 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) Structural Difference: Lacks the nitro group.
  • 4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS: 870703-71-2)

    • Structural Difference : Chlorine replaces the nitro group at position 2.
    • Impact : Chlorine’s weaker electron-withdrawing nature compared to nitro may lower stability and alter pharmacological activity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
4-Bromo-2-nitro-6-(trifluoromethyl)aniline 289.02 Br (4), NO₂ (2), CF₃ (6) ~2.8
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 289.02 Br (2), NO₂ (4), CF₃ (5) ~2.7
4-Chloro-3-(trifluoromethyl)aniline 195.58 Cl (4), CF₃ (3) ~2.5
2-Bromo-5-(trifluoromethyl)aniline 230.02 Br (2), CF₃ (5) ~3.0
  • LogP Trends : Bromine and nitro groups increase hydrophobicity, enhancing membrane permeability in brominated nitroanilines compared to chlorinated derivatives .

Biological Activity

4-Bromo-2-nitro-6-(trifluoromethyl)aniline is a nitroaromatic compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a bromine atom, a nitro group, and a trifluoromethyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • Chemical Formula : C₇H₄BrF₃N₂O₂
  • Molecular Weight : 285.02 g/mol
  • Melting Point : 68–70 °C

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzymatic Reduction : Nitroaromatic compounds like this one can undergo enzymatic reduction, forming reactive intermediates that can bind covalently to cellular macromolecules, disrupting normal cellular functions.
  • Cellular Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, it may modulate cell signaling pathways and gene expression by affecting the phosphorylation states of signaling proteins.
  • Biochemical Pathways : The trifluoromethyl group enhances metabolic stability, while the nitro group can lead to the formation of reactive intermediates through reductive pathways.

Biological Activity and Applications

This compound has shown potential in various biological activities:

  • Antiviral Activity : It has been investigated as a potential inhibitor of viral proteases, particularly targeting the hepatitis C virus. This inhibition is crucial for disrupting viral replication mechanisms.
  • Antibacterial and Antifungal Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them relevant in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral proteases (e.g., hepatitis C)
AntibacterialExhibits activity against various bacterial strains
AntifungalPotential activity against fungal pathogens

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Inhibition Studies : Research indicates that modifications to the compound's structure can enhance its inhibitory effectiveness against specific enzymes involved in viral replication processes. These studies highlight the importance of structural optimization in developing effective antiviral therapies.
  • Toxicity Assessments : Investigations into its interactions with cellular components have revealed potential toxicity concerns, necessitating further studies to elucidate its safety profile and environmental impact.
  • Pharmacokinetic Profiling : The compound's pharmacokinetics have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics better. The trifluoromethyl group has been noted to enhance metabolic stability, which is advantageous for therapeutic applications.

Table 2: Key Findings from Research Studies

Study FocusKey FindingsReference
Enzyme InhibitionStructural modifications improve enzyme inhibition
ToxicityPotential toxicity requires further investigation
PharmacokineticsEnhanced metabolic stability due to trifluoromethyl group

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-nitro-6-(trifluoromethyl)aniline?

Methodological Answer: A common approach involves sequential functionalization of aniline derivatives. For bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate has been employed for analogous compounds, offering regioselectivity under mild conditions (20–25°C) . Nitration typically follows, using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group at the ortho position relative to the amino group. Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves substituent effects. For example, the trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~-60 ppm), while nitro and bromo groups deshield adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 329.92 for C₇H₄BrF₃N₂O₂).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects from bulky substituents .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring toward NAS by reducing electron density. Computational studies (DFT) show these EWGs lower the LUMO energy, facilitating attack at the para position relative to the amino group. Experimental validation via kinetic assays (e.g., reaction with piperidine) quantifies rate enhancements compared to non-EWG analogs .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer: Challenges include:

  • Polymorphism : Multiple crystal forms due to flexible CF₃ and NO₂ groups. Screening solvents (e.g., ethyl acetate/hexane) at low temperatures (-20°C) favors stable polymorphs.
  • Heavy Atom Effects : Bromine’s high electron density complicates X-ray data collection. Using synchrotron radiation (λ = 0.7–1.0 Å) improves diffraction resolution .

Q. How can contradictory data on reaction yields with different brominating agents be resolved?

Methodological Answer: Contradictions arise from variables like solvent polarity, temperature, and catalyst presence. Systematic optimization using design of experiments (DoE) identifies critical factors. For example:

Brominating AgentSolventYield (%)Byproducts
DBDMHEtOAc85<5%
NBSDCM6215%
DBDMH in ethyl acetate minimizes side reactions due to controlled reactivity .

Q. What computational methods predict the compound’s electronic structure and photostability?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets model charge distribution, showing high positive charge at the bromine site, correlating with SNAr reactivity.
  • TD-DFT : Predicts UV-Vis absorption bands (λₘₐₓ ~320 nm), validated experimentally. Photostability assays under UV light (254 nm) confirm degradation kinetics align with HOMO-LUMO gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-nitro-6-(trifluoromethyl)aniline
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4-Bromo-2-nitro-6-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.